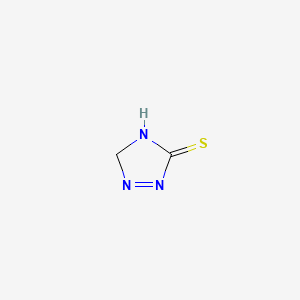
4,5-Dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydro-3H-1,2,4-triazole-3-thione is an organic compound belonging to the class of heterocyclic compounds known as triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and one sulfur atom. It has garnered significant interest due to its diverse applications in medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dihydro-3H-1,2,4-triazole-3-thione can be synthesized through various methods. One common approach involves the reaction of substituted isothiocyanates with hydrazides, followed by base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides . Another method includes the treatment of ester ethoxycarbonylhydrazones with primary amines, leading to the formation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole-3,5-diones.
Reduction: Reduction reactions can convert it into different triazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like barium manganate for oxidation, reducing agents for reduction reactions, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, such as triazole-3,5-diones and substituted triazoles .
Wissenschaftliche Forschungsanwendungen
4,5-Dihydro-3H-1,2,4-triazole-3-thione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms . The compound’s anti-inflammatory effects are linked to its inhibition of enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,5-Dihydro-3H-1,2,4-triazole-3-thione include:
1,2,4-Triazole-3-thiol: Another triazole derivative with similar chemical properties.
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: A compound with comparable structural features but different functional groups.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its significant biological activities make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
22524-99-8 |
|---|---|
Molekularformel |
C2H3N3S |
Molekulargewicht |
101.13 g/mol |
IUPAC-Name |
3,4-dihydro-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C2H3N3S/c6-2-3-1-4-5-2/h1H2,(H,3,6) |
InChI-Schlüssel |
CAEQSGPURHVZNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC(=S)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


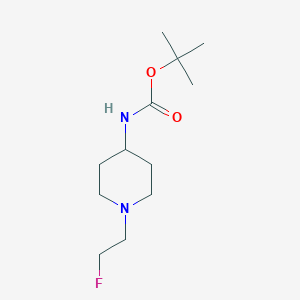
![N-(3,5-dimethylbenzo[d]isoxazol-6-yl)acetamide](/img/structure/B8757386.png)
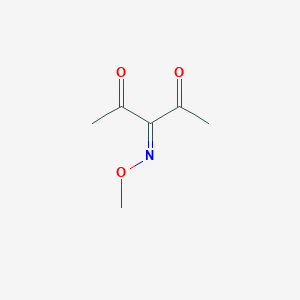
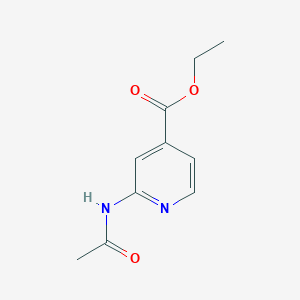
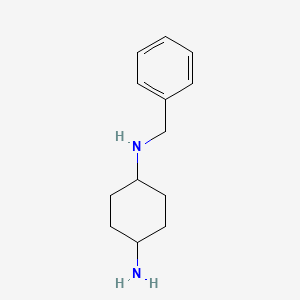
![Spiro[5.5]undecane-3,9-dione](/img/structure/B8757427.png)
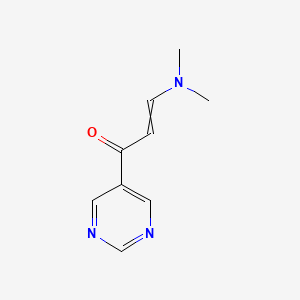
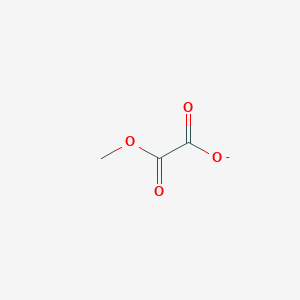
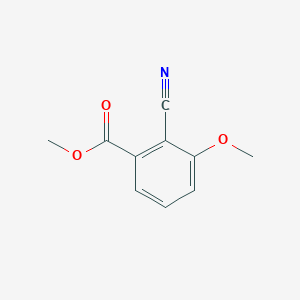
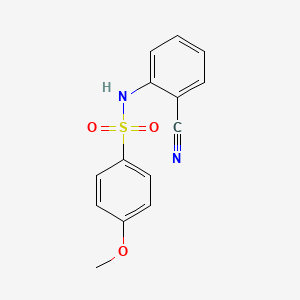
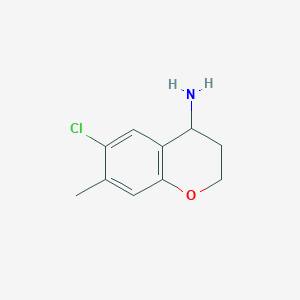
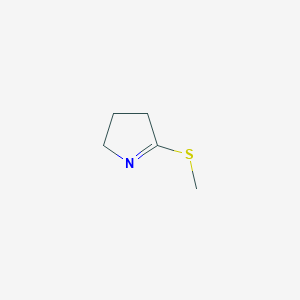
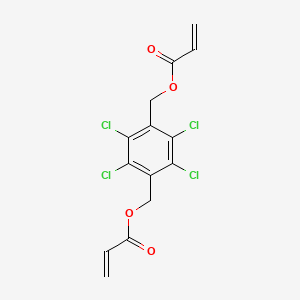
![N-[(5-METHYL-1,2,3-BENZOTRIAZOL-1-YL)METHYL]ANILINE](/img/structure/B8757478.png)
